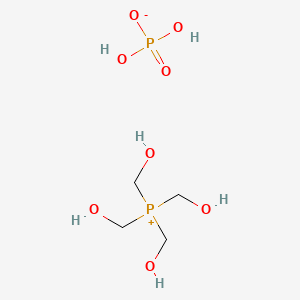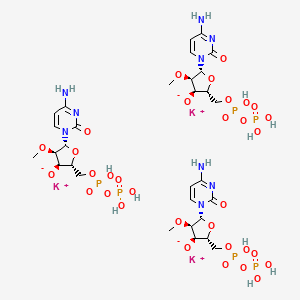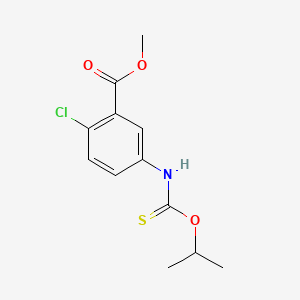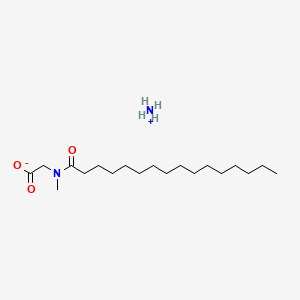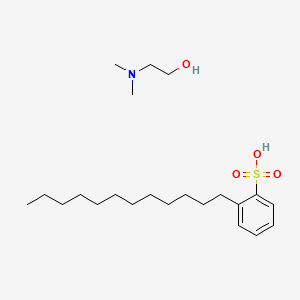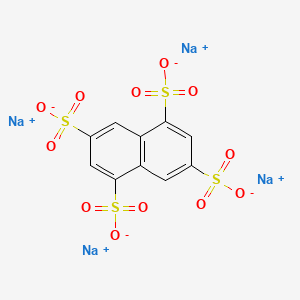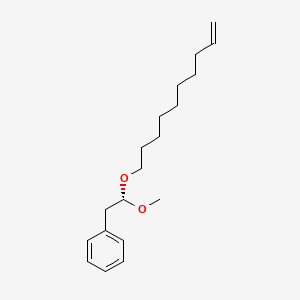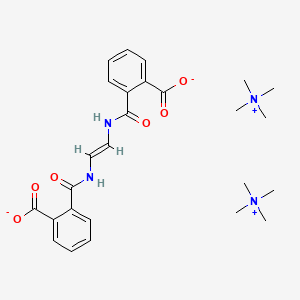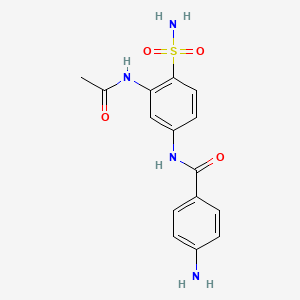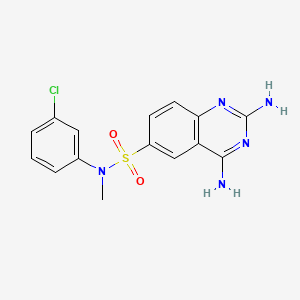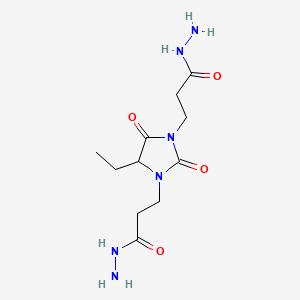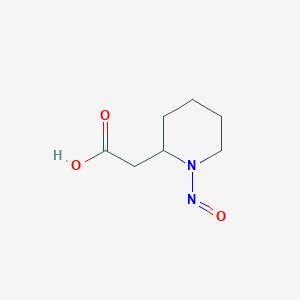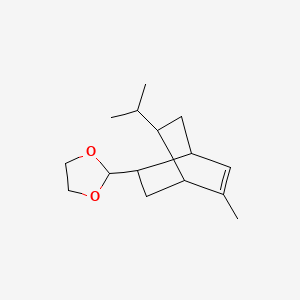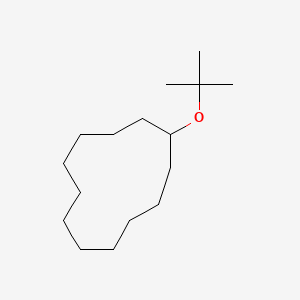
(((2-Ethylhexyl)oxy)methyl)dihexylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide involves the reaction of dihexylphosphine oxide with 2-ethylhexyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: This compound can also be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require alkyl halides or aryl halides as reagents, along with a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield higher oxidation state phosphine oxides, while substitution reactions produce various alkyl or aryl derivatives .
Applications De Recherche Scientifique
Chemistry: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions .
Biology: In biological research, this compound is used to study the interactions between phosphine oxides and biological molecules. It is also investigated for its potential as a bioactive agent .
Medicine: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer formulations. Its unique chemical properties enhance the performance and stability of these products .
Mécanisme D'action
The mechanism of action of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane-bound proteins and signaling pathways .
Comparaison Avec Des Composés Similaires
- Trihexylphosphine oxide
- Dihexylphosphine oxide
- Hexylphosphonic acid
Comparison: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is unique due to the presence of the 2-ethylhexyl group, which imparts distinct lipophilic properties. This makes it more effective in applications requiring enhanced solubility in non-polar solvents compared to its analogs .
Propriétés
Numéro CAS |
84963-43-9 |
|---|---|
Formule moléculaire |
C21H45O2P |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
3-(dihexylphosphorylmethoxymethyl)heptane |
InChI |
InChI=1S/C21H45O2P/c1-5-9-12-14-17-24(22,18-15-13-10-6-2)20-23-19-21(8-4)16-11-7-3/h21H,5-20H2,1-4H3 |
Clé InChI |
OMIIFOOFQQHAQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCP(=O)(CCCCCC)COCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


